molecular formula C16H15F2NOS B2650298 N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide CAS No. 644954-37-0

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2650298
CAS No.: 644954-37-0
M. Wt: 307.36
InChI Key: UYIOZPBGPFKCGN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides This compound features a difluorophenyl group and a p-tolylthio group attached to a propanamide backbone

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2,4-difluoroaniline with 3-(p-tolylthio)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction where a p-tolylthiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-3-(p-tolylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2,4-difluorophenyl)-3-(m-tolylthio)propanamide: Similar structure but with a meta-tolylthio group instead of a para-tolylthio group.

Uniqueness

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both difluorophenyl and p-tolylthio groups may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOZPBGPFKCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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